molecular formula C7H4ClF2NO2 B13053906 3-Chloro-5-(difluoromethoxy)picolinaldehyde

3-Chloro-5-(difluoromethoxy)picolinaldehyde

Cat. No.: B13053906
M. Wt: 207.56 g/mol
InChI Key: HACYMOOSIZTQLP-UHFFFAOYSA-N
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Description

3-Chloro-5-(difluoromethoxy)picolinaldehyde: is a chemical compound with the molecular formula C7H4ClF2NO2 It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 3 and 5 of the pyridine ring are replaced by a chlorine atom and a difluoromethoxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(difluoromethoxy)picolinaldehyde typically involves the chlorination of 5-(difluoromethoxy)picolinaldehyde. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position. Common reagents used in this synthesis include thionyl chloride (SOCl2) and anhydrous solvents such as dichloromethane (CH2Cl2).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-5-(difluoromethoxy)picolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted picolinaldehyde derivatives.

Scientific Research Applications

Chemistry: 3-Chloro-5-(difluoromethoxy)picolinaldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives are often employed as probes to investigate biochemical processes.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They are explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(difluoromethoxy)picolinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, modulating biological activities at the molecular level.

Comparison with Similar Compounds

    3-Chloro-5-methoxypicolinaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    3-Bromo-5-(difluoromethoxy)picolinaldehyde: Similar structure but with a bromine atom instead of a chlorine atom.

    5-(Difluoromethoxy)picolinaldehyde: Lacks the chlorine atom at position 3.

Uniqueness: 3-Chloro-5-(difluoromethoxy)picolinaldehyde is unique due to the presence of both chlorine and difluoromethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H4ClF2NO2

Molecular Weight

207.56 g/mol

IUPAC Name

3-chloro-5-(difluoromethoxy)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H4ClF2NO2/c8-5-1-4(13-7(9)10)2-11-6(5)3-12/h1-3,7H

InChI Key

HACYMOOSIZTQLP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C=O)OC(F)F

Origin of Product

United States

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